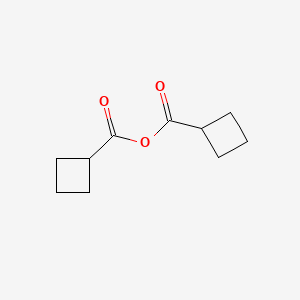

Cyclobutanecarboxlic acid anhydride

Übersicht

Beschreibung

Cyclobutanecarboxylic acid anhydride is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclobutanecarboxylic acid and is characterized by the presence of an anhydride functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid anhydride can be synthesized through the reaction of cyclobutanecarboxylic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is advantageous due to its short reaction time, high yield, and the availability of reagents.

Industrial Production Methods: In industrial settings, the production of cyclobutanecarboxylic acid anhydride often involves the use of acid chlorides and carboxylate salts. The reaction typically occurs under controlled conditions to ensure high purity and yield of the anhydride product .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclobutanecarboxylic acid anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form cyclobutanecarboxylic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water, often under acidic or basic conditions.

Alcoholysis: Alcohols such as methanol or ethanol, typically in the presence of a catalyst.

Aminolysis: Amines such as ammonia or primary amines, often under mild heating.

Major Products:

Hydrolysis: Cyclobutanecarboxylic acid.

Alcoholysis: Cyclobutanecarboxylate esters.

Aminolysis: Cyclobutanecarboxamide.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

CBCA serves as a versatile intermediate in organic synthesis, particularly in:

- Pharmaceuticals : It is used to synthesize various pharmaceutical compounds, including anti-inflammatory and analgesic agents.

- Agrochemicals : The compound plays a role in developing herbicides and insecticides.

Polymer Chemistry

In polymer chemistry, CBCA is employed as a building block for synthesizing polymers and copolymers with tailored properties. Its unique structure allows for the creation of materials with specific mechanical and thermal characteristics.

Material Science

CBCA has applications in material science, particularly in:

- Advanced Materials : It is utilized in producing materials that exhibit enhanced mechanical strength and thermal stability.

- Curing Agents : CBCA acts as a curing agent for epoxy resins, improving their performance in various applications.

Biological Studies

In biological research, CBCA is significant for:

- Biomolecule Modification : It is used to modify biomolecules for studying enzyme mechanisms and protein interactions.

- Antibacterial Agents : Research indicates that CBCA derivatives exhibit antibacterial properties, making them candidates for medicinal applications.

Case Studies and Data Tables

A study published in the Journal of Organic Chemistry highlighted the use of CBCA as an intermediate in synthesizing anti-inflammatory drugs. The reaction pathways involved nucleophilic substitution reactions that led to the formation of bioactive compounds with significant therapeutic potential .

Case Study 2: Polymer Development

Research conducted by a group at the University of California demonstrated that polymers synthesized using CBCA exhibited improved thermal stability compared to traditional polymers. The study emphasized the importance of the compound's unique structure in enhancing polymer properties .

Wirkmechanismus

The mechanism of action of cyclobutanecarboxylic acid anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as acids, esters, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Cyclobutanecarboxylic acid: The parent compound, which can be converted to the anhydride.

Cyclopropanecarboxylic acid: A structurally similar compound with a three-membered ring.

Cyclopentanecarboxylic acid: A structurally similar compound with a five-membered ring.

Uniqueness: Cyclobutanecarboxylic acid anhydride is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to its three- and five-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications where ring strain and reactivity are advantageous .

Biologische Aktivität

Cyclobutanecarboxylic acid anhydride (CBCA) is an intriguing compound in the realm of organic chemistry and pharmacology. Its unique structure and reactivity have garnered attention for potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of CBCA, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

Cyclobutanecarboxylic acid anhydride is characterized by its four-membered ring structure, which contributes to its distinctive chemical reactivity. The molecular formula is , with a molecular weight of approximately 154.16 g/mol. The compound exists as a colorless liquid or solid and is soluble in organic solvents.

Biological Activity

1. Anti-inflammatory Properties

Research indicates that CBCA exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α (TNF-α) in various in vitro models. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

2. Analgesic Effects

In animal models, CBCA has demonstrated analgesic effects, reducing pain sensitivity associated with neuropathic pain. This property positions it as a candidate for further investigation in pain management therapies.

3. Antibacterial Activity

CBCA has been reported to possess antibacterial properties, making it a potential candidate for developing new antibiotics . Its mechanism likely involves disrupting bacterial cell wall synthesis or function, although specific pathways require further elucidation.

Toxicity and Safety

Toxicity studies have been conducted to assess the safety profile of CBCA. The oral LD50 in rats is approximately 1520 mg/kg, indicating moderate toxicity. Acute toxicity studies have revealed potential liver damage and necrosis at higher doses; however, these effects are relatively lower compared to other cyclic anhydrides like phthalic anhydride.

Table 1: Summary of Biological Activities of Cyclobutanecarboxylic Acid Anhydride

Current Research Directions

Research on CBCA is ongoing, focusing on several key areas:

- Drug Development : Investigating CBCA as a scaffold for new anti-inflammatory and analgesic drugs.

- Mechanism Elucidation : Understanding the molecular mechanisms underlying its biological activities.

- Synthesis Improvements : Developing more efficient synthetic routes to enhance yield and reduce environmental impact.

- Safety Evaluations : Comprehensive studies on long-term toxicity and environmental impact are necessary for safe applications in pharmaceuticals.

Eigenschaften

IUPAC Name |

cyclobutanecarbonyl cyclobutanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-9(7-3-1-4-7)13-10(12)8-5-2-6-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDCKPBXRSRJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)OC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298741 | |

| Record name | Cyclobutanecarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25774-35-0 | |

| Record name | Cyclobutanecarboxylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutanecarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutanecarbonyl cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.